molecular formula C11H20O3S2 B14387197 2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate CAS No. 90051-74-4

2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate

Cat. No.: B14387197
CAS No.: 90051-74-4
M. Wt: 264.4 g/mol
InChI Key: BCXFTFQLAGBUNU-UHFFFAOYSA-N
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Description

2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate is a chemical compound that belongs to the class of esters Esters are organic compounds characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then bonded to another carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate typically involves the esterification reaction between a carboxylic acid and an alcohol. The reaction conditions often include the use of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The general reaction can be represented as follows:

Carboxylic Acid+AlcoholEster+Water\text{Carboxylic Acid} + \text{Alcohol} \rightarrow \text{Ester} + \text{Water} Carboxylic Acid+Alcohol→Ester+Water

In this case, the specific reactants would be pentanoic acid and 2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The reaction conditions are optimized to achieve high yields and purity. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of the desired ester from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a similar structure but different functional groups.

    Methyl butyrate: Another ester with a similar carbon chain length but different substituents.

    Isopropyl butyrate: Shares the isopropyl group but has a different ester linkage.

Uniqueness

2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate is unique due to the presence of both the isopropyl and pentanoate groups, which confer distinct chemical and physical properties

Properties

CAS No.

90051-74-4

Molecular Formula

C11H20O3S2

Molecular Weight

264.4 g/mol

IUPAC Name

2-propan-2-yloxycarbothioylsulfanylethyl pentanoate

InChI

InChI=1S/C11H20O3S2/c1-4-5-6-10(12)13-7-8-16-11(15)14-9(2)3/h9H,4-8H2,1-3H3

InChI Key

BCXFTFQLAGBUNU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OCCSC(=S)OC(C)C

Origin of Product

United States

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